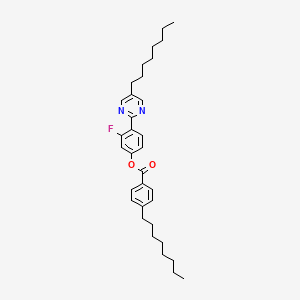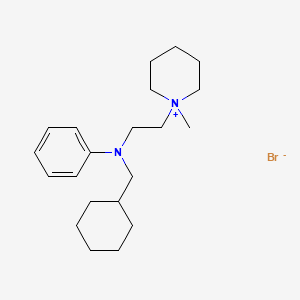
1-(2-(N-(Cyclohexylmethyl)anilino)ethyl)-1-methyl-piperidinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(N-(Cyclohexylmethyl)anilino)ethyl)-1-methyl-piperidinium bromide is a complex organic compound that features a piperidinium core substituted with a cyclohexylmethyl-anilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(N-(Cyclohexylmethyl)anilino)ethyl)-1-methyl-piperidinium bromide typically involves multiple steps. One common route includes the alkylation of aniline with cyclohexylmethyl chloride to form N-(cyclohexylmethyl)aniline. This intermediate is then reacted with 1-(2-bromoethyl)-1-methylpiperidinium bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(N-(Cyclohexylmethyl)anilino)ethyl)-1-methyl-piperidinium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromide position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the aniline and piperidinium moieties.
Reduction: Reduced forms of the compound, potentially leading to the removal of the bromide group.
Substitution: Substituted products where the bromide is replaced by other nucleophiles.
Scientific Research Applications
1-(2-(N-(Cyclohexylmethyl)anilino)ethyl)-1-methyl-piperidinium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-(N-(Cyclohexylmethyl)anilino)ethyl)-1-methyl-piperidinium bromide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(N-(Cyclohexylmethyl)anilino)ethyl)-1-methyl-piperidinium chloride
- 1-(2-(N-(Cyclohexylmethyl)anilino)ethyl)-1-methyl-piperidinium iodide
Uniqueness
1-(2-(N-(Cyclohexylmethyl)anilino)ethyl)-1-methyl-piperidinium bromide is unique due to its specific substitution pattern and the presence of the bromide ion. This gives it distinct chemical and physical properties compared to its chloride and iodide analogs, potentially leading to different reactivity and applications.
Properties
CAS No. |
100802-10-6 |
|---|---|
Molecular Formula |
C21H35BrN2 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]aniline;bromide |
InChI |
InChI=1S/C21H35N2.BrH/c1-23(16-9-4-10-17-23)18-15-22(21-13-7-3-8-14-21)19-20-11-5-2-6-12-20;/h3,7-8,13-14,20H,2,4-6,9-12,15-19H2,1H3;1H/q+1;/p-1 |
InChI Key |
FMUFIVRNXMUAAM-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCCC1)CCN(CC2CCCCC2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Nitropyridin-2-yl)disulfanyl]ethan-1-amine](/img/structure/B14339208.png)
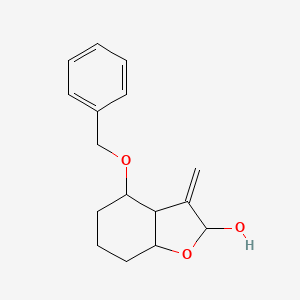
![Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane](/img/structure/B14339215.png)
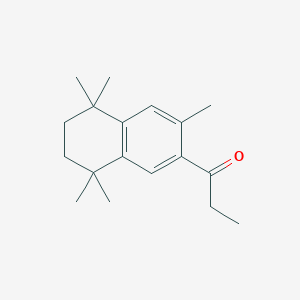


![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]octanoyl chloride](/img/structure/B14339235.png)
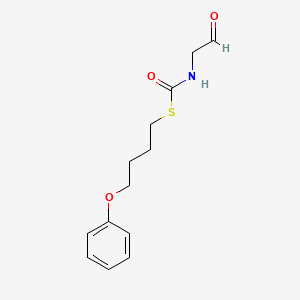
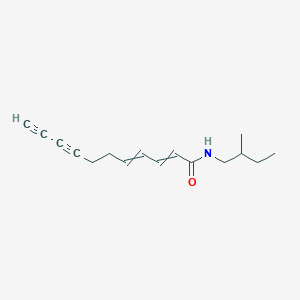
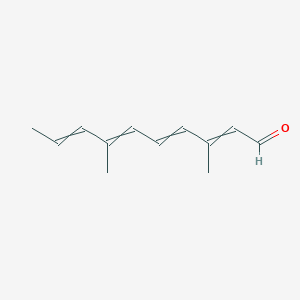
![3-[5-(3-Nitrophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14339268.png)
![2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]-](/img/structure/B14339276.png)
![[3,3-Difluoro-2-(tetrafluoroethylidene)cyclobutyl]benzene](/img/structure/B14339279.png)
